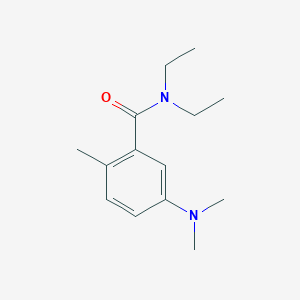
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is a fluorinated organic compound with the molecular formula C6H5F7O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate typically involves the reaction of ethyl propionate with fluorinating agents under controlled conditions. One common method includes the use of trifluoromethoxy reagents and tetrafluoroethylene in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the highly reactive fluorinating agents. Safety measures are crucial due to the potential hazards associated with fluorine compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or partially fluorinated compounds.
Scientific Research Applications
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in enzyme inhibition assays.
Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: This compound shares a similar fluorinated structure but has different functional groups, leading to distinct chemical properties and applications.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated compound with different reactivity and uses in industrial applications.
Uniqueness
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is unique due to its combination of multiple fluorine atoms and the trifluoromethoxy group. This structure imparts high stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O3/c1-2-15-3(14)4(7,5(8,9)10)16-6(11,12)13/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDYRSGKVRLFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11762299.png)
![6'-Chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11762303.png)

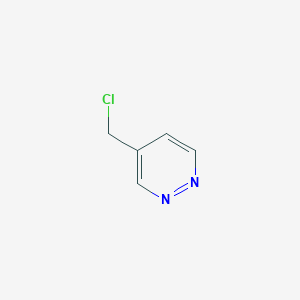
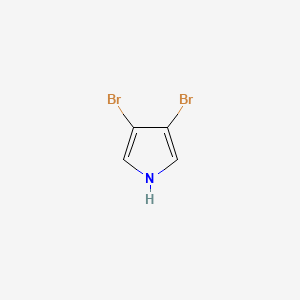
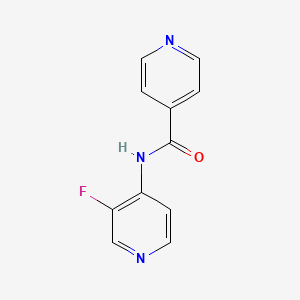
silane](/img/structure/B11762327.png)
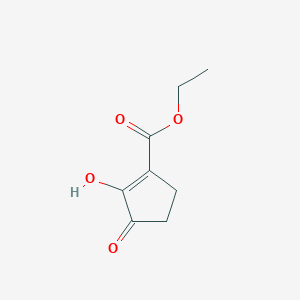
![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)

![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
